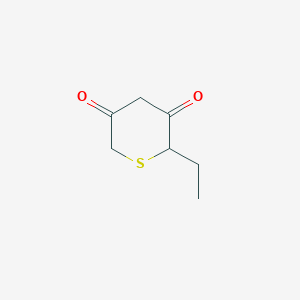

2-ethylthiane-3,5-dione

Description

2-Ethylthiane-3,5-dione is a sulfur-containing heterocyclic compound featuring a six-membered thiane ring with two ketone groups at positions 3 and 5, and an ethyl substituent at position 2. Below, we compare its inferred characteristics with structurally or functionally related compounds.

Properties

IUPAC Name |

2-ethylthiane-3,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2S/c1-2-7-6(9)3-5(8)4-10-7/h7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOWDHJPUOLFPFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)CC(=O)CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethylthiane-3,5-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester. This reaction is often carried out in the presence of a base such as potassium tert-butoxide under microwave irradiation .

Industrial Production Methods

Industrial production of 2-ethylthiane-3,5-dione may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Ethylthiane-3,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens and organometallic compounds are employed under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Hydroxy derivatives.

Substitution: Various substituted thiane derivatives.

Scientific Research Applications

2-Ethylthiane-3,5-dione has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethylthiane-3,5-dione involves its interaction with various molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The pathways involved may include enzyme inhibition and disruption of cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Functional Comparisons

Table 1. Structural and Functional Profiles of 2-Ethylthiane-3,5-dione and Analogs

Key Observations :

- Core Heterocycle : The thiane ring in 2-ethylthiane-3,5-dione introduces sulfur, which may enhance lipophilicity compared to nitrogen in piperazines (e.g., Compound 6) . This could improve membrane permeability but reduce hydrogen-bonding capacity.

- In pesticidal diones (e.g., procymidone), halogenated aryl groups drive fungicidal activity, whereas the ethyl group in 2-ethylthiane may limit such applications .

- Dione Positioning : Diones at 3,5 (vs. 2,5 in piperazines) may influence electronic distribution and binding interactions.

Bioactivity and Mechanism

- Antiviral Potential: Piperazine-2,5-diones (e.g., Compound 6) exhibit anti-H1N1 activity (IC50: 28.9 μM), likely via interference with viral replication . The sulfur atom in 2-ethylthiane-3,5-dione could modulate similar activity but with altered potency due to structural differences.

- Enzyme Inhibition : Curcumin analogs (e.g., TMC) inhibit DNMT1 via β-diketone interactions, but rapid metabolism limits efficacy . The thiane ring’s stability might mitigate metabolic issues, though this requires validation.

- Pesticidal Activity : Procymidone’s dichlorophenyl group is critical for fungicidal action . The absence of aromatic substituents in 2-ethylthiane-3,5-dione suggests divergent applications.

Pharmacokinetics and Stability

- Metabolic Stability: Curcumin analogs face rapid metabolism due to phenolic and methylene groups . The thiane ring’s sulfur and ethyl substituent may slow degradation, enhancing bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.